molecular formula C9H10BrNO B1292753 3-(2-Bromophenoxy)azetidine CAS No. 954223-05-3

3-(2-Bromophenoxy)azetidine

Cat. No.: B1292753
CAS No.: 954223-05-3
M. Wt: 228.09 g/mol
InChI Key: RJISAXOOUHPWFX-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .

Preparation Methods

The synthesis of 3-(2-Bromophenoxy)azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable processes that ensure high yields and purity of the final product.

Chemical Reactions Analysis

3-(2-Bromophenoxy)azetidine undergoes a variety of chemical reactions due to the presence of the azetidine ring and the bromophenoxy group. The ring strain in azetidines makes them highly reactive, allowing them to participate in reactions such as ring-opening, substitution, and cycloaddition . Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as catalysts like copper(II) triflate (Cu(OTf)₂) . Major products formed from these reactions include functionalized azetidines and other heterocyclic compounds.

Properties

IUPAC Name

3-(2-bromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISAXOOUHPWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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